3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide

Medicinal chemistry MAO inhibition Drug design

3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide (CAS 92673-52-4; IUPAC: 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide) is a synthetic low-molecular-weight hydrazide derivative within the 5-methylisoxazole-3-carbohydrazide class. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, it belongs to the broader family of isoxazole hydrazides known for monoamine oxidase (MAO) inhibitory activity and was originally disclosed in foundational patents alongside the clinically established antidepressant isocarboxazid.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 92673-52-4
Cat. No. B1616860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide
CAS92673-52-4
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCNNC(=O)C1=NOC(=C1)C
InChIInChI=1S/C8H13N3O2/c1-3-4-9-10-8(12)7-5-6(2)13-11-7/h5,9H,3-4H2,1-2H3,(H,10,12)
InChIKeyQRIZXSMOTWKWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide (CAS 92673-52-4): Structural Identity and Class Positioning for Research Procurement


3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide (CAS 92673-52-4; IUPAC: 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide) is a synthetic low-molecular-weight hydrazide derivative within the 5-methylisoxazole-3-carbohydrazide class . With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, it belongs to the broader family of isoxazole hydrazides known for monoamine oxidase (MAO) inhibitory activity and was originally disclosed in foundational patents alongside the clinically established antidepressant isocarboxazid [1]. The compound features an N'-propyl substituent on the hydrazide moiety, distinguishing it from the N'-benzyl (isocarboxazid), N'-methyl, N'-ethyl, and N'-isopentyl analogs within the same chemical series [1].

Why 5-Methylisoxazole-3-carbohydrazide Analogs Cannot Be Interchanged: Differentiation Drivers for CAS 92673-52-4


Within the 5-methylisoxazole-3-carbohydrazide series, the N'-substituent is the principal determinant of lipophilicity, metabolic fate, and MAO isoform selectivity . Isocarboxazid (N'-benzyl) is a known clinical MAOI that undergoes hydrolytic cleavage to benzylhydrazine as its active metabolite, a pathway that is substituent-specific and cannot be assumed for the N'-propyl analog [1]. The N'-propyl group confers a markedly lower calculated logP, reduced molecular weight, and distinct hydrogen-bonding capacity relative to the benzyl congener, parameters that directly influence membrane permeability, off-target binding promiscuity, and experimental reproducibility [2]. Generic substitution among N'-alkyl variants (methyl, ethyl, propyl, isopentyl) without batch-specific characterization therefore risks introducing uncontrolled variables in any MAO-, antimicrobial-, or metabolism-focused assay .

Quantitative Differentiation Evidence for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide (CAS 92673-52-4) vs. Closest Analogs


Molecular Weight and Lipophilicity Reduction vs. Isocarboxazid (CAS 59-63-2)

The target compound (N'-propyl) exhibits a molecular weight of 183.21 g/mol versus 231.25 g/mol for isocarboxazid (N'-benzyl), representing a 20.8% reduction . The N'-propyl substituent eliminates the aromatic benzyl ring, removing two π-π interaction sites and reducing the calculated logP by approximately 1.5–2.0 log units relative to isocarboxazid (calc. logP ≈ 2.0–2.5 for propyl vs. ≈ 3.5–4.0 for benzyl) [1]. This translates to a predicted 30- to 100-fold lower octanol-water partition coefficient, directly impacting membrane permeability and CNS penetration potential.

Medicinal chemistry MAO inhibition Drug design

Synthetic Accessibility and Characterized Melting Point vs. N'-Methyl Analog (CAS 89465-06-5)

The target compound has been synthesized and fully characterized in the patent literature via condensation of 5-methyl-3-isoxazole carboxylic acid hydrazide with propionaldehyde, followed by LiAlH₄ reduction, yielding 1-propyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine with a reported melting point of 48–50 °C (free base) and 114–116 °C (nitrate salt) [1]. In the same patent, the N'-methyl analog (CAS 89465-06-5) was obtained with M.P. 93–94 °C (free base) [1]. The 45 °C lower melting point of the N'-propyl free base versus the N'-methyl analog reflects weaker crystal lattice energy, which may correlate with improved solubility in organic solvents.

Organic synthesis Process chemistry Quality control

Metabolic Pathway Differentiation: N'-Propyl vs. N'-Benzyl (Isocarboxazid) Hydrolytic Activation

Isocarboxazid (N'-benzyl) exerts MAO inhibition via hydrolytic release of benzylhydrazine (BZH), which is the actual enzyme-inactivating species; this prodrug mechanism is validated by the prevention of MAO inhibition upon co-incubation with the hydrazine-trapping agent sodium 1,2-naphthoquinone-4-sulfonate (NQS) [1]. Critically, Schwartz (1962) explicitly noted that this hydrolysis-dependent mechanism 'is valid only for isocarboxazid and cannot be extended to explain the mode of action of analogous alkylhydrazides, such as iproniazid, without further investigation' [1]. The N'-propyl analog, lacking the benzyl moiety, cannot generate BZH and therefore must either act via a distinct mechanism (direct hydrazide-enzyme interaction or alternative hydrolytic product) or exhibit meaningfully different MAO inhibition kinetics.

Drug metabolism Prodrug activation MAO pharmacology

Hydrogen Bond Donor/Acceptor Profile vs. Isocarboxazid: Implications for Target Engagement

The target compound possesses 2 hydrogen bond donors (both hydrazide N–H) and 3 hydrogen bond acceptors (isoxazole N, isoxazole O, and carbonyl O), identical to the core hydrazide scaffold but distinct from isocarboxazid which has the same count distributed over a larger molecular surface area . The absence of the benzyl aromatic ring in the N'-propyl analog results in a higher density of hydrogen-bonding functionality per unit molecular surface area (HBD + HBA per Ų), which can enhance aqueous solubility and alter recognition by MAO active-site residues. Isocarboxazid possesses an aromatic ring capable of π-stacking with Tyr residues in the MAO active site; the N'-propyl analog lacks this interaction modality, potentially shifting isoform selectivity [1].

Molecular recognition Pharmacophore modeling Medicinal chemistry

Safety and Handling Profile: GHS Classification vs. Uncharacterized Analogs

A Safety Data Sheet (SDS) is available for the target compound (Revision Date: 2024-04-25), providing standardized handling guidance including recommended personal protective equipment (chemical impermeable gloves, adequate ventilation) and first-aid measures [1]. In contrast, several closely related N'-alkyl analogs (e.g., N'-isopentyl, CAS not specified; N'-ethyl, CAS 90221-27-5) lack publicly available SDS documentation, introducing procurement risk for laboratories requiring GHS-compliant safety protocols . The target compound is classified for R&D use only, with explicit use restrictions stated in Section 1 of the SDS [1].

Laboratory safety Chemical procurement Risk assessment

Optimal Research and Procurement Application Scenarios for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide (CAS 92673-52-4)


Mechanistic Probe for MAO Inhibition: Discriminating Prodrug vs. Direct-Acting Hydrazide Mechanisms

The N'-propyl analog is ideally suited as a mechanistic control compound in MAO inhibition studies alongside isocarboxazid. Unlike isocarboxazid, which requires hydrolytic release of benzylhydrazine for MAO inactivation [1], the N'-propyl variant cannot generate this active metabolite. Comparative time-course and NQS-rescue experiments using both compounds enable researchers to isolate the contribution of the hydrazide scaffold itself from that of the liberated hydrazine species. This application is directly supported by Schwartz (1962), who established that the BZH-dependent mechanism is specific to isocarboxazid and not generalizable to alkylhydrazide analogs [1].

Physicochemical Probe for SAR Campaigns Targeting Reduced Lipophilicity in CNS Hydrazides

With an estimated clogP reduction of 1.5–2.0 log units relative to isocarboxazid [2], the N'-propyl analog serves as a low-lipophilicity reference point in structure-activity relationship (SAR) series exploring the impact of N'-substituent hydrophobicity on MAO isoform selectivity, CNS penetration, and off-target binding. The compound's lower molecular weight (183.21 vs. 231.25 g/mol) and absence of the benzyl aromatic ring further position it as a minimal pharmacophore element for fragment-based drug design or scaffold-hopping campaigns [1].

Quality Control Reference Standard with Established Purity Indicators

The compound's well-characterized melting points — 48–50 °C (free base) and 114–116 °C (nitrate salt) as documented in US Patent US2908688A [1] — provide definitive identity verification criteria for analytical chemistry and quality control laboratories. The availability of both free base and crystalline nitrate salt forms, each with distinct melting ranges, offers orthogonal purity confirmation methods. This is particularly valuable for procurement scenarios where certificate of analysis (CoA) verification against independent literature values is required.

Metabolic Stability Screening: Probing N'-Alkyl Chain Length Effects on Hydrazide Clearance

The N'-propyl substituent occupies an intermediate position in the alkyl chain-length series (methyl < ethyl < propyl < isopentyl), making this compound a strategic choice for systematic metabolic stability profiling of isoxazole hydrazides. The distinct metabolic fate predicted for alkylhydrazides — which cannot undergo the benzyl-to-benzoic-acid/hippurate pathway characterized for isocarboxazid [1] — positions the N'-propyl analog as a tool for studying N-dealkylation or hydrazide hydrolysis clearance mechanisms in liver microsome or hepatocyte assays.

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